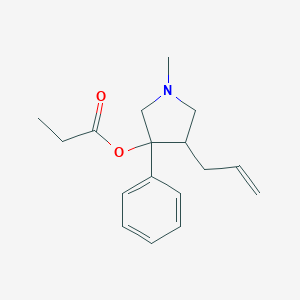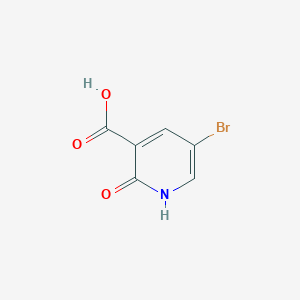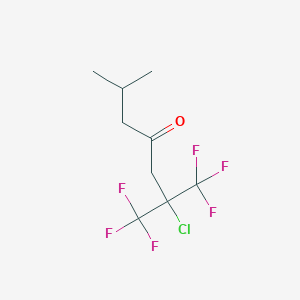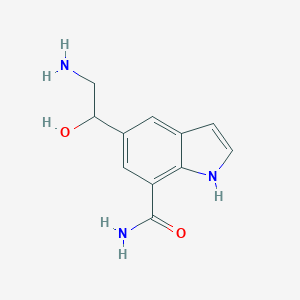
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide, also known as 5-HTP, is an amino acid that is naturally produced by the body from the essential amino acid tryptophan. It is a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In recent years, 5-HTP has gained attention for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders.
Mechanism Of Action
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical And Physiological Effects
In addition to its effects on mood and sleep, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce appetite and promote weight loss, possibly through its effects on serotonin levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating a variety of conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively safe and easy to work with. One limitation is that it can be difficult to control the levels of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in the body, as it is rapidly converted to serotonin.
Future Directions
There are a number of potential future directions for research on 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in treating fibromyalgia, as it has been shown to reduce pain and improve sleep quality in patients with this condition. Additionally, there is ongoing research into the use of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in treating obesity, as it has been shown to reduce appetite and promote weight loss.
Scientific Research Applications
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been studied extensively for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, insomnia, and migraine headaches. It has also been studied for its potential use in treating Parkinson's disease, fibromyalgia, and obesity.
properties
CAS RN |
101544-49-4 |
|---|---|
Product Name |
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide |
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-5-9(15)7-3-6-1-2-14-10(6)8(4-7)11(13)16/h1-4,9,14-15H,5,12H2,(H2,13,16) |
InChI Key |
GHZFFYJKVKWIPM-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
synonyms |
5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide AY 30191 AY-30191 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
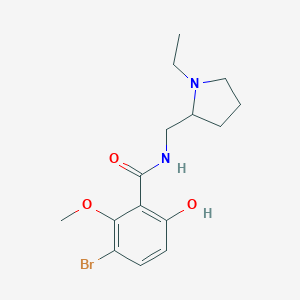
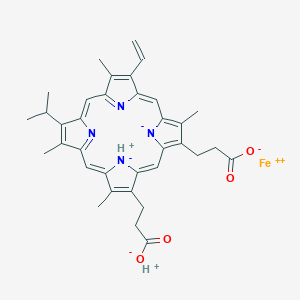
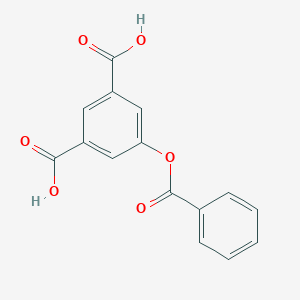
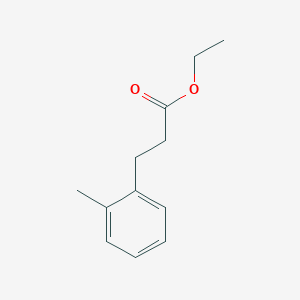
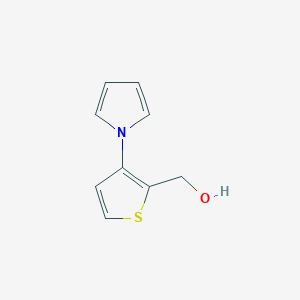
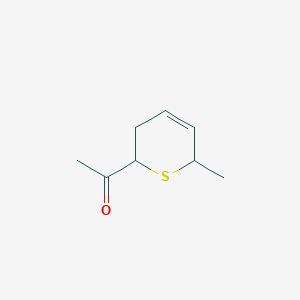
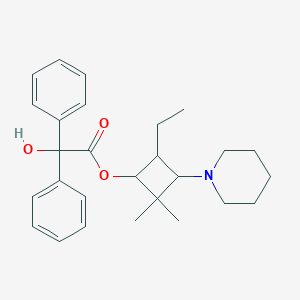
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
